c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2
Description
c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2 (hereafter referred to as Compound 9) is a cyclic lactam peptide derived from γ-melanocyte-stimulating hormone (γ-MSH) templates. Its design incorporates a constrained macrocyclic structure with a bulky D-2'-naphthylalanine (D-Nal(2')) residue, aimed at enhancing melanocortin receptor (MCR) selectivity and potency. The cyclic framework is formed via an amide bond between the N-terminal norleucine (Nle) and C-terminal glutamic acid, stabilizing the pharmacophore (His-D-Nal(2')-Arg-Trp) critical for receptor interaction .
Compound 9 was identified as a moderately potent agonist at the human melanocortin-3 receptor (hMC3R) (EC50 = 3.69 nM) with modest selectivity over hMC4R (EC50 = 6.19 nM, 1.7-fold selectivity) . antagonist) depend on specific residue substitutions .
Properties
Molecular Formula |
C47H59N13O7 |
|---|---|
Molecular Weight |
918.1 g/mol |
IUPAC Name |
(2S,5S,8R,11S,14S,17S)-2-butyl-11-[3-(diaminomethylideneamino)propyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |
InChI |
InChI=1S/C47H59N13O7/c1-2-3-12-35-42(63)60-39(23-31-25-51-26-54-31)46(67)58-37(21-27-15-16-28-9-4-5-10-29(28)20-27)44(65)57-36(14-8-19-52-47(49)50)43(64)59-38(22-30-24-53-33-13-7-6-11-32(30)33)45(66)56-34(41(48)62)17-18-40(61)55-35/h4-7,9-11,13,15-16,20,24-26,34-39,53H,2-3,8,12,14,17-19,21-23H2,1H3,(H2,48,62)(H,51,54)(H,55,61)(H,56,66)(H,57,65)(H,58,67)(H,59,64)(H,60,63)(H4,49,50,52)/t34-,35-,36-,37+,38-,39-/m0/s1 |
InChI Key |
AYKQERUAGGPJLP-WYLITWLFSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and the C-terminus.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-throughput purification methods like preparative HPLC is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2: has a wide range of applications in scientific research:
Pharmacology: It is used to study receptor-ligand interactions, particularly with melanocortin receptors.
Neuroscience: The compound is employed in research on pain modulation and neuroprotection.
Endocrinology: It is used to investigate hormonal regulation and metabolic pathways.
Drug Development: The peptide serves as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves its interaction with specific receptors, such as melanocortin receptors. Upon binding, it can modulate receptor activity, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, including analgesia, anti-inflammatory responses, and metabolic regulation .
Comparison with Similar Compounds
Structural Modifications and Receptor Selectivity
The general template for this compound series is c[Nle-Xaa-D-Nal(2')/D-Phe-Arg-Trp-Glu]-NH2 , where Xaa substitutions dictate receptor affinity and functional activity. Key analogues are compared below:
Key Findings:
Role of Xaa Residue :
- His (Compound 9) : Balances moderate hMC3R potency (EC50 = 3.69 nM) with reduced selectivity over hMC4R, likely due to His's dual hydrophobic/polar character .
- Arg (Analogue 4) : Achieves exceptional hMC3R selectivity (>800-fold) via charge interactions, but loses hMC4R affinity entirely .
- Val (Analogue 13) : Converts activity to antagonism (pA2 = 8.4–8.7), highlighting how steric bulk (D-Nal(2')) combined with Val enhances hMC3R/hMC5R blockade .
Impact of D-Nal(2') vs. D-Phe :
- D-Nal(2') in Compound 9 and Analogue 13 improves hMC3R/hMC5R affinity due to its bulky aromatic side chain, which fills hydrophobic receptor pockets more effectively than D-Phe .
- D-Phe in Analogue 4 reduces hMC4R binding, enabling ultra-selective hMC3R agonism .
Functional Selectivity: Agonists vs. Antagonists
- Agonists : Compound 9 and Analogue 4 activate hMC3R via the conserved His-Phe-Arg-Trp motif, but their efficacy varies with Xaa residue polarity. Analogue 4’s Arg substitution may stabilize receptor-G protein coupling, explaining its higher potency .
- Antagonists : Analogue 13’s Val substitution introduces steric hindrance, displacing the Trp side chain and preventing receptor activation . Compound 9’s His residue retains partial agonism, suggesting a narrower antagonism window.
Structural Insights from Molecular Modeling
Monte Carlo simulations reveal that Compound 9’s global minimum conformation closely aligns with SHU9119 (RMSD = 0.44 Å), a known hMC3R/hMC4R antagonist. However, Compound 9’s His residue likely prevents full antagonism by maintaining critical hydrogen bonds with hMC3R .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
